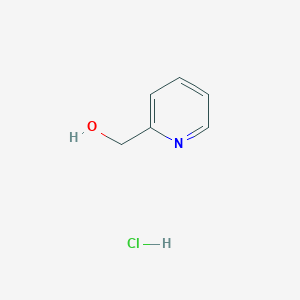

2-Pyridinemethanol hydrochloride

Description

Significance in Contemporary Chemical Sciences

In modern chemical research, 2-Pyridinemethanol (B130429) hydrochloride and its parent compound, 2-Pyridinemethanol, are recognized for their utility as versatile intermediates. The presence of both a hydroxyl group and a pyridine (B92270) ring allows for a range of chemical transformations, making it a key precursor in the development of new pharmaceuticals, agrochemicals, and materials. google.combritannica.com For instance, 2-Pyridinemethanol is a crucial starting material for the synthesis of the laxative Bisacodyl and the organophosphorus antidote Pralidoxime. google.com Its derivatives are also integral to the creation of certain acaricides and color photographic materials. google.com The hydrochloride form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Historical Context of Pyridine-Based Compounds in Organic Research

The story of pyridine and its derivatives is deeply rooted in the history of organic chemistry. Pyridine itself was first isolated in the late 1840s from heated animal bones. acs.org Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, was elucidated about two decades later. acs.org Early synthetic methods for pyridine were often inefficient. acs.orgwikipedia.org A significant breakthrough came in 1924 with the Chichibabin pyridine synthesis, which, despite its modest yields, utilized inexpensive precursors. acs.orgwikipedia.org

Pyridine's discovery opened the door to a vast field of heterocyclic chemistry. e-bookshelf.de The pyridine ring is a fundamental scaffold found in numerous naturally occurring and synthetic compounds of immense importance, including B vitamins like niacin and pyridoxal, and the anti-tubercular drug isoniazid. britannica.com The development of synthetic routes to functionalized pyridines, such as 2-Pyridinemethanol, has been a continuous area of research, driven by the demand for these compounds in various industrial applications. nih.govgoogle.com

Interdisciplinary Research Trajectories Involving 2-Pyridinemethanol Hydrochloride

The applications of this compound extend beyond traditional organic synthesis, branching into several interdisciplinary research areas.

Medicinal Chemistry: The pyridyl alcohol moiety is a key pharmacophore in certain drug candidates. Research has explored the potential of 2-Pyridinemethanol derivatives for their hypoglycemic activity. scbt.comchemicalbook.com

Catalysis: Pyridine-containing ligands are widely used in coordination chemistry and catalysis. The nitrogen atom in the pyridine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. While direct research on this compound in catalysis is specific, the broader class of pyridine-based ligands is crucial in reactions like acetylene (B1199291) hydrochlorination. nih.gov

Materials Science: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes pyridine derivatives, including 2-Pyridinemethanol, interesting candidates for the construction of supramolecular assemblies and functional materials.

Physicochemical Properties of 2-Pyridinemethanol and its Hydrochloride Salt

| Property | 2-Pyridinemethanol | This compound |

| CAS Number | 586-98-1 sigmaaldrich.com | 6329-89-1 chemicalbook.com |

| Molecular Formula | C6H7NO sigmaaldrich.com | C6H8ClNO chemicalbook.com |

| Molecular Weight | 109.13 g/mol sigmaaldrich.com | 145.59 g/mol chemicalbook.com |

| Appearance | Clear colorless to yellow or brown liquid chemicalbook.com | Data not available |

| Boiling Point | 112-113 °C at 16 mmHg sigmaaldrich.com | Data not available |

| Density | 1.131 g/mL at 25 °C sigmaaldrich.com | Data not available |

| Refractive Index | n20/D 1.543 sigmaaldrich.com | Data not available |

Spectroscopic Data of 2-Pyridinemethanol

The structure of 2-Pyridinemethanol has been extensively characterized using various spectroscopic techniques.

| Spectroscopic Data |

| ¹H NMR (399.65 MHz, CDCl₃) |

| δ (ppm) |

| 8.454 |

| 7.653 |

| 7.374 |

| 7.147 |

| 5.4 |

| 4.750 |

| Source: chemicalbook.com |

Synthesis of 2-Pyridinemethanol

Several synthetic routes to 2-Pyridinemethanol have been developed, often starting from 2-picoline. A common strategy involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement and hydrolysis.

One patented method describes the reaction of 2-picoline with hydrogen peroxide in acetic acid to form 2-picoline N-oxide. google.com This intermediate then reacts with acetic anhydride (B1165640) to yield acetic acid-2-pyridine methyl ester, which is subsequently hydrolyzed with sodium hydroxide (B78521) to produce 2-pyridinemethanol. google.com Another approach involves the acylation of 2-pyridine N-oxide with acetic anhydride, followed by hydrolysis with potassium hydroxide solution. google.com The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. prepchem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOOLIFIQJUSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-89-1 | |

| Record name | 6329-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Pathways to 2 Pyridinemethanol Hydrochloride

Established Synthetic Routes to 2-Pyridinemethanol (B130429) Precursors

The primary routes to obtaining 2-Pyridinemethanol involve the chemical modification of readily available pyridine (B92270) derivatives.

A prevalent and well-documented method for synthesizing 2-Pyridinemethanol begins with 2-methylpyridine (B31789) (also known as 2-picoline). This process involves a sequence of three main reactions: N-oxidation, acyl-rearrangement, and hydrolysis. google.comgoogle.com

First, 2-methylpyridine is oxidized to 2-methylpyridine N-oxide. This is commonly achieved using an oxidizing agent in an acidic medium. google.com A typical procedure involves reacting 2-methylpyridine with hydrogen peroxide in the presence of glacial acetic acid. google.comgoogle.com The reaction conditions are generally mild, with temperatures maintained between 70-80°C for several hours. google.comgoogle.com

The second step is a rearrangement reaction, often referred to as a Boekelheide-type reaction, where the 2-methylpyridine N-oxide is treated with an acylating agent, such as acetic anhydride (B1165640). acs.orgstackexchange.com This reaction proceeds under reflux conditions and results in the formation of 2-pyridylmethyl acetate (B1210297) (acetic acid-2-picolyl ester). google.comacs.org The mechanism involves the acylation of the N-oxide oxygen, which activates the adjacent methyl group for rearrangement. google.comacs.org

Finally, the 2-pyridylmethyl acetate intermediate is hydrolyzed to yield 2-Pyridinemethanol. google.comgoogle.com This hydrolysis is typically carried out under basic conditions, for instance, by using a sodium hydroxide (B78521) or potassium hydroxide solution. google.comgoogle.com The final product is then isolated from the reaction mixture.

Table 1: Reaction Parameters for Synthesis from 2-Methylpyridine

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | 2-Methylpyridine, Hydrogen Peroxide, Glacial Acetic Acid | 70-80°C, 3-14 hours | 2-Methylpyridine N-oxide | - | google.comgoogle.com |

| Rearrangement | 2-Methylpyridine N-oxide, Acetic Anhydride | Reflux, 3-6 hours | 2-Pyridylmethyl acetate | 78% | google.comacs.org |

| Hydrolysis | 2-Pyridylmethyl acetate, NaOH or KOH solution | Reflux, 2-5 hours | 2-Pyridinemethanol | - | google.comgoogle.com |

An alternative pathway to 2-Pyridinemethanol involves the nucleophilic displacement of the chloride ion from 2-chloromethylpyridine. This method leverages the reactivity of the chloromethyl group.

The process can be achieved by reacting 2-chloromethylpyridine with a nucleophile that can introduce a hydroxyl group, either directly or indirectly. A common strategy involves a two-step sequence. First, 2-chloromethylpyridine is reacted with an alkali metal salt of a carboxylic acid, such as sodium acetate, to form the corresponding ester derivative (e.g., 2-pyridylmethyl acetate). This is a standard nucleophilic substitution reaction. google.com

In the second step, the resulting ester is hydrolyzed under acidic or basic conditions to cleave the ester bond, yielding 2-Pyridinemethanol. google.com This route avoids the use of N-oxides but requires the synthesis of the 2-chloromethylpyridine starting material.

Raw Materials: The starting material, 2-methylpyridine, is readily available. The use of hydrogen peroxide as the oxidant is advantageous as it is relatively inexpensive and environmentally benign, with water being the primary byproduct. google.com

Reaction Conditions: The oxidation and hydrolysis steps are performed under mild conditions, which reduces energy consumption and the need for specialized high-pressure equipment. google.comgoogle.com

Scalability: The described procedures are considered easy to scale up for industrial-level production. google.comgoogle.com

The alternative halo-method, starting from halogenated pyridines, can sometimes involve more severe reaction conditions and higher costs, making it less suitable for large-scale industrial production. google.com

Conversion of 2-Pyridinemethanol to its Hydrochloride Salt

Once the 2-Pyridinemethanol precursor has been synthesized and purified, it is converted into its more stable and handleable hydrochloride salt.

The most straightforward method for preparing 2-Pyridinemethanol hydrochloride is through direct hydrochlorination. This involves reacting the free base, 2-Pyridinemethanol, with a source of hydrogen chloride.

This can be accomplished by bubbling dry hydrogen chloride gas through a solution of 2-Pyridinemethanol in an appropriate organic solvent, such as chloroform (B151607) or acetone. prepchem.com Alternatively, a solution of hydrochloric acid can be added to a solution of 2-Pyridinemethanol. The resulting this compound, being a salt, is typically insoluble in nonpolar organic solvents and will precipitate out of the solution.

Following the synthesis of 2-Pyridinemethanol, the crude product is often purified before salt formation. The hydrochlorination step itself serves as a final purification method. The general strategy involves:

Dissolving the purified 2-Pyridinemethanol in a suitable solvent.

Adding hydrogen chloride (either as a gas or an aqueous/ethanolic solution) to the mixture, often with stirring.

The hydrochloride salt precipitates from the solution.

The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. prepchem.com

The choice of solvent is crucial to ensure good precipitation and high recovery of the final product. Acetone is a commonly cited solvent for this purpose. prepchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₆H₈ClNO |

| 2-Pyridinemethanol | 2-(Hydroxymethyl)pyridine; 2-Pyridyl carbinol; Piconol | C₆H₇NO |

| 2-Methylpyridine | 2-Picoline | C₆H₇N |

| 2-Methylpyridine N-oxide | 2-Picoline N-oxide | C₆H₇NO |

| Acetic Anhydride | - | C₄H₆O₃ |

| 2-Pyridylmethyl acetate | Acetic acid-2-picolyl ester | C₈H₉NO₂ |

| Hydrogen Peroxide | - | H₂O₂ |

| Glacial Acetic Acid | - | C₂H₄O₂ |

| Sodium Hydroxide | - | NaOH |

| Potassium Hydroxide | - | KOH |

| 2-Chloromethylpyridine | - | C₆H₆ClN |

| Hydrogen Chloride | - | HCl |

| Acetone | - | C₃H₆O |

| Chloroform | - | CHCl₃ |

| Sodium Acetate | - | C₂H₃NaO₂ |

| Thionyl Chloride | - | SOCl₂ |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring and Side Chain

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqquimicaorganica.org This effect is particularly pronounced in acidic media where the nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq Consequently, electrophilic substitution on the pyridine ring of 2-pyridinemethanol (B130429) requires vigorous conditions. uoanbar.edu.iqquimicaorganica.org When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org The formation of pyridine-N-oxide, however, can enhance reactivity towards electrophilic substitution at the C-4 and C-2 positions by the electron-donating resonance effect of the N-oxide oxygen. bhu.ac.in

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, primarily at the 2- and 4-positions. uoanbar.edu.iqquimicaorganica.org Reactions with strong nucleophiles like sodamide can lead to amination, a process known as the Chichibabin reaction. bhu.ac.in

The side chain of 2-pyridinemethanol also participates in substitution reactions. The hydroxyl group can be displaced, for example, by converting it into a better leaving group. A common synthetic route involves the reaction of 2-bromomethylpyridine with sodium acetate (B1210297) followed by hydrolysis to yield 2-pyridinemethanol, a nucleophilic substitution pathway. researchgate.net

Oxidation Reactions of the Methanol (B129727) Group and Pyridine Ring

The hydroxymethyl group of 2-pyridinemethanol is readily oxidized to form 2-pyridinecarboxaldehyde (B72084) or further to 2-picolinic acid (pyridine-2-carboxylic acid). researchgate.netbohrium.com Various oxidizing agents can be employed for this transformation. For instance, oxidation with chromium(VI) in acidic aqueous media has been studied kinetically. bohrium.com The reaction proceeds through the formation of a chromium(III) complex. bohrium.com Photocatalytic oxidation using TiO2 in the presence of cupric ions has also been shown to convert 2-pyridinemethanol to its corresponding aldehyde and carboxylic acid. researchgate.net A green chemistry approach for the synthesis of 2-picolinic acid involves the use of an Ag/ZnO/graphene nanocomposite catalyst in a methanol-water solvent system. chemicalbook.com

The pyridine ring itself can be oxidized, typically using peracids or hydrogen peroxide in acetic acid, to form 2-pyridinemethanol-N-oxide. bhu.ac.ingoogle.comgoogle.com This transformation is a key step in some synthetic routes, as the N-oxide intermediate exhibits altered reactivity. google.comgoogle.com

Table 1: Oxidation Products of 2-Pyridinemethanol

| Starting Material | Oxidizing Agent/Catalyst | Product(s) |

| 2-Pyridinemethanol | Chromium(VI) / H+ | 2-Pyridinecarboxaldehyde, 2-Picolinic acid, Cr(III) complexes bohrium.com |

| 2-Pyridinemethanol | TiO2 / Cu2+ / Sunlight | 2-Pyridinecarboxaldehyde, 2-Picolinic acid researchgate.net |

| 2-Pyridinemethanol | Ag/ZnO/graphene nanocomposite | 2-Picolinic acid chemicalbook.com |

| 2-Pyridinemethanol | Peracid or H2O2 / Acetic Acid | 2-Pyridinemethanol-N-oxide bhu.ac.in |

Reduction Pathways for the Pyridine Nucleus and Methanol Group

The pyridine ring of 2-pyridinemethanol can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation over platinum oxide, Raney nickel, or copper-chromium oxide is a common method. clockss.org A milder and convenient method involves the use of samarium diiodide (SmI2) in the presence of water, which rapidly reduces pyridine to piperidine at room temperature. clockss.org This system has also been applied to the reduction of substituted pyridines. clockss.org

Condensation Reactions with Aldehydes and Ketones

2-Pyridinemethanol can participate in condensation reactions. For example, heating a mixture of 2-pyridinemethanol, aniline, and nitrobenzene (B124822) in the presence of potassium hydroxide (B78521) yields N-(2-pyridylmethylene)aniline. researchgate.net

The related aldol (B89426) and Claisen-type condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. towson.edulumenlearning.com These reactions typically involve the reaction of an enol or enolate with a carbonyl compound. lumenlearning.com While direct aldol condensation of 2-pyridinemethanol itself is not standard, the principles of these reactions are relevant to its derivatives. For instance, the aldol condensation of ketones with aryl aldehydes, known as the Claisen-Schmidt reaction, produces α,β-unsaturated derivatives. lumenlearning.comlibretexts.org Such reactions highlight the potential for functionalized pyridines to act as building blocks in more complex syntheses. researchgate.netlibretexts.org

Reaction Mechanisms and Kinetic Studies

Exploration of Transition States and Intermediates

The mechanisms of reactions involving 2-pyridinemethanol have been investigated through kinetic studies and product analysis. In the chromium(VI) oxidation, the reaction is believed to proceed through the formation of intermediate chromium complexes. bohrium.com For the displacement of 2-pyridinemethanol from a gold(III) complex, the mechanism involves a pre-equilibrium protonation of the oxygen atom, followed by ring-opening and subsequent displacement of the N-bonded ligand. rsc.org

In nucleophilic substitution reactions on the pyridine ring, the stability of the intermediate carbanion (Meisenheimer complex) determines the position of attack, favoring the 2- and 4-positions where the negative charge can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iq Conversely, for electrophilic substitution, the stability of the cationic intermediate (arenium ion) directs the substitution to the 3-position, avoiding the placement of a positive charge on the nitrogen. uoanbar.edu.iqquimicaorganica.org

Influence of Reaction Conditions on Product Distribution

Reaction conditions play a crucial role in determining the outcome of reactions with 2-pyridinemethanol. In the chromium(VI) oxidation of 2-pyridinemethanol and related compounds, the concentration of the acid and the reductant significantly affects the reaction rate and product distribution. bohrium.com For instance, a parabolic dependence of the pseudo-first-order rate constant on the hydrogen ion concentration was observed. bohrium.com

In the synthesis of N-(2-pyridylmethylene)aniline from 2-pyridinemethanol, the reaction conditions, including the presence of a base like potassium hydroxide, are critical for the condensation to occur. researchgate.net The photocatalytic oxidation of 2-pyridinemethanol is influenced by factors such as pH and temperature, which affect the efficiency and selectivity of the conversion to the aldehyde and carboxylic acid. researchgate.net

Table 2: Influence of Reaction Conditions on Product Outcome

| Reaction | Variable Condition | Effect on Product |

| Oxidation by Cr(VI) | [H+], [reductant] | Affects reaction rate and the formation of different Cr(III) complex products. bohrium.com |

| Photocatalytic Oxidation | pH, Temperature | Influences the efficiency and selectivity of aldehyde vs. carboxylic acid formation. researchgate.net |

| Displacement from [Au(N-O)Cl2] | Presence of LiCl and HClO4 | Essential for the pre-equilibrium protonation and subsequent ring-opening and displacement. rsc.org |

| Reduction with SmI2-H2O | Order of reagent addition | Affects the yield of the reduced piperidine product. clockss.org |

Coordination Chemistry and Advanced Materials Research

2-Pyridinemethanol (B130429) as a Ligand in Metal Coordination Complexes

2-Pyridinemethanol, also referred to as 2-pyridylmethanol, typically functions as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. researchgate.net This N,O-chelation is a critical feature that allows for the construction of stable and diverse coordination compounds. mdpi.com The pyridine-alcohol functional group demonstrates a strong tendency to coordinate with a variety of transition metal ions. mdpi.com Its versatility is showcased in its ability to form complexes with a wide range of metals, including but not limited to manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). researchgate.net The resulting complexes often exhibit six-coordinate, octahedral geometries. researchgate.netrsc.org

The synthesis of metal complexes involving 2-pyridinemethanol often involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, new transition metal-saccharinate complexes have been formed through the reaction of metal saccharinates with 2-pyridylmethanol (abbreviated as mpy). researchgate.net These reactions have yielded complexes that were characterized using elemental analyses, magnetic measurements, FT-IR spectroscopy, thermal analysis, and X-ray diffraction methods. researchgate.net

Structural characterization, particularly through single-crystal X-ray diffraction, has been pivotal in elucidating the coordination environment of these complexes. In several documented cases, the metal center is six-coordinated by atoms from 2-pyridylmethanol and other co-ligands, such as water molecules or saccharinate anions, forming a centrosymmetric MN₂O₄ chromophore. researchgate.net The 2-pyridylmethanol molecules in these structures act as bidentate N- and O-donor ligands. researchgate.net In some instances, such as with a mercury(II) complex, the ligand can act as a bridge between metal centers, leading to the formation of one-dimensional coordination polymers. researchgate.net

Detailed spectroscopic investigations, including IR and NMR, are also crucial for characterization. universityofgalway.iefrontiersin.orgyoutube.com For example, the characterization of Ni(II), Cu(I), and Ag(I) complexes with pyridine (B92270) ligands has been confirmed through techniques like IR spectroscopy, which can identify the presence of the pyridine ligands. frontiersin.orgyoutube.com

Table 1: Examples of Synthesized Metal-2-Pyridinemethanol Complexes and their Structural Features

| Complex | Metal Ion | Co-ligand | Key Structural Feature | Reference |

|---|---|---|---|---|

| Fe(pyet)₂(H₂O)₂₂ | Iron(II) | Saccharin (sac), Water | Six-coordinated Fe(II) in a centrosymmetric FeN₂O₄ chromophore. | researchgate.net |

| Cu(pyet)₂(H₂O)₂₂ | Copper(II) | Saccharin (sac), Water | Six-coordinated Cu(II) in a centrosymmetric CuN₂O₄ chromophore. | researchgate.net |

| [Hg₂(sac)₄(mpy)₂] | Mercury(II) | Saccharin (sac) | One-dimensional chains with mpy acting as a bridging ligand. | researchgate.net |

| [Ni(bdc)(Hhmp)₂]n·4H₂O | Nickel(II) | 1,4-benzenedicarboxylic acid (H₂bdc) | Metal-Organic Framework. | rsc.org |

| [Zn₂(bdc)(hmp)₂]n·DMF | Zinc(II) | 1,4-benzenedicarboxylic acid (H₂bdc) | The first example of a MOF with deprotonated 2-pyridinemethanol (hmp⁻). | rsc.org |

The utility of 2-pyridinemethanol extends to the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures. The trans-[Ni(pdm)₂]²⁺ (where pdm is 2-pyridinemethanol) cation has proven to be a dependable building block for creating isoreticular MOFs when combined with linear dicarboxylates. researchgate.net This has been demonstrated with the synthesis of one-dimensional MOFs using co-ligands like 1,4-benzenedicarboxylic acid. researchgate.net

For the first time, the simultaneous use of 2-pyridinemethanol (hmpH) with polycarboxylic acids such as 1,4-benzenedicarboxylic acid (H₂bdc) and 1,3,5-benzenetricarboxylic acid (H₃btc) has led to new coordination polymers and MOFs. rsc.org Research has successfully produced [Zn₂(bdc)(hmp)₂]n·DMF and [Fe₃(bdc)₃(Hhmp)₂]n, which are noted as the initial examples of MOFs that incorporate the 2-pyridinemethanol ligand in its deprotonated (hmp⁻) or neutral (Hhmp) form. rsc.org The zinc-based MOF exhibits a novel 4,4,4-c net topology, while the iron-based MOF is built from trinuclear linear Fe(II) units and possesses a 3,4,6T2 topology. rsc.org These findings highlight the ligand's capacity to facilitate the creation of MOFs with unique and complex architectures. rsc.org

The magnetic properties of coordination compounds derived from 2-pyridinemethanol and its derivatives are a significant area of research. researchgate.netrsc.orgsci-hub.st The number of unpaired electrons in the d-orbitals of the transition metal ions in these complexes is a primary determinant of their magnetic behavior, which can range from diamagnetic to paramagnetic.

Magnetic susceptibility measurements are a key tool for these investigations. rsc.org For example, studies on polynuclear Ni(II) and Co(II) complexes derived from 2-pyridyl oximes have revealed interesting magnetic phenomena. sci-hub.st A tetranuclear Ni(II) complex was found to exhibit ferromagnetic interactions between the paramagnetic Ni(II) ions. sci-hub.st In contrast, a mixed-valent pentanuclear cobalt complex, containing only one paramagnetic Co(II) ion, behaves as a mononuclear compound exhibiting single-ion magnetism under an applied magnetic field. sci-hub.st The magnetic behavior of manganese and copper coordination compounds constructed with pyridine iminomethyl-TEMPO radicals has also been studied, revealing both ferromagnetic and antiferromagnetic interactions between the metal ion and the organic radical. rsc.org In an iron-based MOF constructed with 2-pyridinemethanol, antiferromagnetic coupling was observed between the Fe(II) centers. rsc.org

Catalytic Applications of 2-Pyridinemethanol-Derived Complexes

Complexes derived from 2-pyridinemethanol and related pyridine-based ligands are effective catalysts in a variety of chemical reactions. They have been successfully employed in both homogeneous and heterogeneous catalytic systems.

Palladium(II) complexes incorporating pyridine-based ligands have demonstrated utility as efficient catalyst precursors for Suzuki–Miyaura and Heck cross-coupling reactions under relatively mild conditions. mdpi.com These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Similarly, imino-pyridine Ni(II) complexes have shown moderate catalytic activity in the transfer hydrogenation of ketones, a process that converts ketones to alcohols. The activity of these nickel complexes is influenced by their specific structure and the nature of the ketone being reduced. Furthermore, pincer-type ruthenium(II) complexes that feature a pyridine-based N-heterocyclic carbene ligand have been developed as highly stable and efficient phosphine-free catalysts for hydrogen transfer reactions, such as the conversion of primary alcohols to esters. rsc.org

The development of heterogeneous catalysts is crucial for industrial applications due to the ease of catalyst separation and recycling. Pyridine-containing ligands have been successfully incorporated into heterogeneous systems. One approach involves the immobilization of a homogeneous catalyst onto a solid support, such as the covalent bonding of a pincer-type ruthenium complex to silica. rsc.org

Another strategy involves decorating support materials with pyridine functionalities. For instance, pyridine-decorated multi-walled carbon nanotubes have been used as a metal-free heterogeneous catalyst for the reduction of carbon dioxide to methyl borinate under mild conditions. Supported systems where a metal complex is anchored to a solid material are also prominent. An iridium catalyst supported on sulfated zirconium oxide has been shown to be active in the dearomative hydroboration of pyridine. Additionally, a patented heterogeneous catalyst for methanol (B129727) carbonylation features a rhodium complex ionically bonded to an insoluble fluoropolymer support that has been grafted with quaternary pyridine groups. These examples underscore the potential for designing robust and reusable catalysts derived from pyridine-based structures for important organic transformations.

Integration into Novel Functional Materials and Polymers

2-Pyridinemethanol and its derivatives are valuable building blocks for the synthesis of advanced functional materials and polymers. The inclusion of the pyridine moiety imparts specific chemical and physical properties to the resulting materials, such as thermal stability, conductivity, and the ability to coordinate with metal ions.

One significant area of application is in the creation of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are constructed from metal ions or clusters linked by organic ligands. The use of pyridine-containing ligands, such as pyridine-2,4,6-tricarboxylic acid, can lead to the formation of coordination polymers with varying dimensionality and structure, depending on the metal ion and reaction conditions. rsc.org For example, the reaction of various metal salts with pyridine-2,4,6-tricarboxylic acid under hydrothermal conditions has yielded a range of coordination polymers with Mn(II), Ni(II), Mg(II), and other metals. rsc.org Similarly, 2-pyridyl oxime ligands have been used to construct 1D coordination polymers and 3D MOFs. nih.gov

In the realm of polymer chemistry, pyridine-based monomers can be polymerized to create materials with interesting electronic and optical properties. For example, conjugated polymers containing thiophene (B33073) and pyridine rings have been synthesized and shown to have low bandgaps and both p- and n-type doping capabilities, making them candidates for electronic devices. researchgate.net The advancement of synthetic polymer chemistry allows for the preparation of polymers with specifically tailored compositions and functionalities, which is expanding their use in biomedical applications. nih.gov

Furthermore, 2-pyridinemethanol can be incorporated into polymer structures through grafting. Pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and exhibit antimicrobial and fluorescence properties. mdpi.com These functional polymers can be designed for specific applications by carefully selecting the monomer units and the grafting methodology. mdpi.commdpi.com Another approach involves creating composite materials, such as films of pyridine-based polymers like poly(2-vinylpyridine) with metal oxides (e.g., TiO₂, ZnO). These composites have shown potential in the photocatalytic degradation of organic pollutants. mdpi.com The polymer component in these composites can help to reduce the recombination of photogenerated electron-hole pairs in the semiconductor, thereby enhancing photocatalytic efficiency. mdpi.com

Table 2: Functional Materials and Polymers Incorporating Pyridine Moieties

| Material Type | Pyridine-Containing Component | Key Properties / Applications | Reference |

|---|---|---|---|

| Coordination Polymer | Pyridine-2,4,6-tricarboxylic acid | Varies with metal ion (e.g., 1D, 2D, 3D structures) | rsc.org |

| Metal-Organic Framework | 2-Methyl pyridyl ketoxime | Selective ion adsorption (e.g., Fe(III)) | nih.gov |

| Conjugated Polymer | Poly(2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazine) | Low bandgap, p- and n-type doping | researchgate.net |

| Grafted Copolymer | Poly(styrene-maleic acid-g-methoxy pyridine) | Antimicrobial and fluorescence properties | mdpi.com |

| Polymer-Metal Oxide Composite | Poly(2-vinylpyridine) with ZnO or TiO₂ | Photocatalytic degradation of pollutants | mdpi.com |

Biological and Pharmacological Research Applications

Role as a Key Intermediate in Pharmaceutical Agent Synthesis

2-Pyridinemethanol (B130429) hydrochloride's utility as a foundational molecule stems from the reactivity of its pyridine (B92270) ring and hydroxymethyl group. sgtlifesciences.com This allows for various chemical modifications, making it an essential building block in the synthesis of complex pharmaceutical compounds. sgtlifesciences.com

Precursor for Neurological Disorder Therapeutics

The pyridine nucleus is a common feature in many drugs approved for treating central nervous system (CNS) disorders. nih.gov 2-Pyridinemethanol, as a pyridine derivative, is a valuable starting material in the synthesis of therapeutics for conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. nih.gov For instance, the stimulant laxative Bisacodyl, which acts on the large intestine, is synthesized using 2-Pyridinemethanol. hsppharma.com

Building Block for Anti-inflammatory and Antimicrobial Compounds

The pyridine scaffold is present in numerous compounds exhibiting anti-inflammatory and antimicrobial properties. researchgate.netnih.gov Researchers have successfully synthesized novel pyridine-pyrimidine hybrids that act as selective COX-2 inhibitors, demonstrating significant anti-inflammatory potential. nih.gov Additionally, various derivatives of 2-Pyridinemethanol have shown promising antimicrobial activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov The inherent antimicrobial and antifungal properties of some 2-pyridinemethanol derivatives make them attractive candidates for further development. sgtlifesciences.com

Synthesis of Antidotes for Organophosphorus Compounds

A critical application of 2-Pyridinemethanol is in the synthesis of antidotes for organophosphorus insecticide poisoning. google.com It serves as a raw material for producing Pralidoxime, a cholinesterase reactivator used to counteract the effects of these toxic compounds. google.comnih.govnih.gov

Investigation of Bioactive 2-Pyridinemethanol Derivatives

Beyond its role as a synthetic intermediate, derivatives of 2-Pyridinemethanol are themselves the subject of intense pharmacological investigation for their inherent bioactivities.

Phosphodiesterase-4 (PDE4) Inhibitor Development

Substituted 2-pyridinemethanol derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4). nih.govebi.ac.ukresearchgate.net PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com Research has led to the identification of specific 2-pyridinemethanol derivatives with excellent in vitro activity and favorable pharmacokinetic profiles, showing efficacy in animal models of bronchoconstriction. nih.govebi.ac.uk

Exploration of Neurotransmitter System Modulation

The interaction of dopamine (B1211576) with other neurotransmitter systems is a critical area of research for understanding and treating CNS disorders. nih.gov Pyridine alkaloids and their derivatives have shown activity in the central nervous system, influencing neurotransmitter pathways. nih.gov Derivatives of 2-Pyridinemethanol are being explored for their potential to modulate these systems. For example, research into nicotine (B1678760) derivatives, which contain a pyridine ring, has shown their interaction with N-methyl-D-aspartate (NMDA) receptors, leading to dopamine release. nih.gov This highlights the potential for 2-pyridinemethanol-based compounds to influence dopaminergic and other neurotransmitter systems, offering avenues for new therapeutic interventions in neurological and psychiatric conditions. nih.gov

Studies on Anticancer and Antitumor Properties

The pyridine scaffold is a constituent of numerous compounds investigated for their potential against cancer. Research has particularly focused on metal-based complexes and substituted heterocyclic structures derived from pyridine.

One area of investigation involves Ruthenium(II)-arene complexes with pyridine-2-carbothioamide (B155194) (PCA) ligands, which are derivatives of the pyridine structure. nih.gov In a study exploring structure-activity relationships, a series of N-phenyl substituted PCAs were synthesized and complexed with Ru(II)(η6-p-cymene). The resulting organoruthenium compounds were evaluated for their cytotoxic activity against several human cancer cell lines, including HCT116 (colon cancer), SW480 (colon cancer), H460 (lung cancer), and SiHa (cervical cancer). The findings indicated that the lipophilicity of the compounds played a crucial role in their anticancer efficacy, with more lipophilic compounds demonstrating greater cytotoxicity. nih.gov For instance, the PCA ligand 6 was the most potent in the series, with an IC₅₀ value of 1.1 μM against HCT116 cells. nih.gov

Another class of pyridine derivatives, imidazo[1,2-a]pyridines, has also been a subject of anticancer research. These compounds have been identified as potent inhibitors of various cancer cell lines. nih.gov For example, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed and synthesized as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a protein overexpressed in many tumors, including gastric cancer. nih.gov The most promising compound from this series, 28e , exhibited a strong ability to inhibit cell proliferation, with an IC₅₀ of 38 nM in the MGC-803 gastric cancer cell line. nih.gov

Table 1: Cytotoxicity of selected Ru(II)(η⁶-p-cymene) complexes of Pyridine-2-Carbothiamides

This table is based on data from a study on the structure-activity relationship of anticancer Ru(II) complexes. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| PCA Ligand 6 | HCT116 | 1.1 |

| Ru Complex of PCA 1 | HCT116 | >50 |

| Ru Complex of PCA 2 | HCT116 | 21.3 |

| Ru Complex of PCA 3 | HCT116 | 15.6 |

| Ru Complex of PCA 4 | HCT116 | 12.5 |

Research into Protein Kinase Inhibitory Activity

The pyridine framework is integral to the design of various protein kinase inhibitors, which are crucial in targeted cancer therapy and the treatment of inflammatory diseases. bohrium.com Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous pathologies.

Derivatives such as pyrazolopyridines have been developed as potent and selective inhibitors of specific kinases. In one study, a series of pyrazolopyridine compounds were designed as inhibitors of Protein Kinase Cθ (PKCθ), a target validated for its role in T-cell mediated diseases. nih.gov Through structural modifications, including the transformation of a nitrile group into a primary amine, researchers improved cellular activity. The resulting compound 22 was not only a potent inhibitor but also demonstrated efficacy in a mouse model of multiple sclerosis. nih.gov

Furthermore, substituted pyridine analogs have been identified as modulators of the p38 MAPK signaling pathway, which is involved in inflammatory responses. A hit-to-lead optimization process led to the discovery of compound 13b (AIK3-305) , a 2,3,5-trisubstituted pyridine analog, which acts as a potent and selective inhibitor of Interleukin-1β (IL-1β) release. nih.gov

In the context of oncology, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of Nek2 kinase, which is linked to cell cycle regulation and is often overexpressed in tumors. nih.gov The potent activity of compounds like 28e (IC₅₀ = 38 nM) underscores the potential of the pyridine scaffold in developing targeted anticancer agents that function through kinase inhibition. nih.gov

Table 2: Pyridine Derivatives as Protein Kinase Inhibitors

This table summarizes findings on various pyridine derivatives and their targeted kinase inhibitory activity.

| Derivative Class | Target Kinase | Lead Compound | Biological Context | Reference |

| Pyrazolopyridines | Protein Kinase Cθ (PKCθ) | Compound 22 | T-cell mediated diseases | nih.gov |

| Imidazo[1,2-a]pyridines | Nek2 | Compound 28e | Gastric Cancer | nih.gov |

| Trisubstituted Pyridines | p38 MAPK | Compound 13b (AIK3-305) | Inflammation (IL-1β release) | nih.gov |

Antimycobacterial and Antibacterial Evaluation

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including pyridine derivatives. A study focused on a new series of pyridine and thienopyridine derivatives tested their efficacy against several microbial strains. researchgate.net The synthesis involved reacting 4-bromo acetophenone (B1666503) and vetraldehyde to create a chalcone (B49325) precursor for the new pyridine compounds. The antimicrobial screening revealed that some of these derivatives possess significant activity. For instance, compound 12a was effective at preventing the growth of E. coli at a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL and showed even greater potency against B. mycoides and C. albicans, with MIC levels below 0.0048 mg/mL. researchgate.net

Research into related nitrogen-containing heterocycles, such as pyrazines, also provides insight into potential antimycobacterial applications. A series of N'-(E)-heteroaromatic-pyrazine-2-carbohydrazide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Two compounds from this series, 5a and 5f , showed potent activity with MIC values of 3.12 and 50 µg/mL, respectively, which was notably more effective than the first-line drug pyrazinamide (B1679903) under the same assay conditions. nih.gov

Table 3: Antimicrobial Activity of Novel Pyridine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains. researchgate.net

| Compound | E. coli (MIC mg/mL) | B. mycoides (MIC mg/mL) | C. albicans (MIC mg/mL) |

| 12a | 0.0195 | <0.0048 | <0.0048 |

| 15 | >0.0048 | 0.0098 | 0.039 |

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

In the development of anticancer agents, SAR studies on Ru(II)(η6-p-cymene) complexes with pyridine-2-carbothioamide (PCA) ligands revealed a clear correlation between the compounds' lipophilicity and their cytotoxic effects. nih.gov Researchers systematically altered the substituents on the N-phenyl ring of the PCA ligand. The results showed that increasing the lipophilicity of the ligand generally led to enhanced cytotoxicity of the corresponding ruthenium complex across all tested cancer cell lines. This suggests that the ability of the compound to partition into cellular membranes is a key determinant of its anticancer activity. nih.gov

Similarly, SAR studies were performed on a series of imidazo[1,2-a]pyridine derivatives developed as Nek2 kinase inhibitors for gastric cancer. nih.gov These studies analyzed how different substitutions on the core structure affected the inhibitory activity against the MGC-803 cell line. The identification of compound 28e with an IC₅₀ of 38 nM was a direct result of this systematic structural optimization. nih.gov

The principles of SAR are also applied to enhance the pharmacokinetic properties of pyridine-based compounds. For example, in the development of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) analogs for potential ALS treatment, initial derivatives showed poor metabolic stability. cbs.dk Recognizing this, researchers made more significant structural changes to the core, creating hybrid compounds with Ataluren, which led to improved microsomal stability in several new analogs. cbs.dk

Enzyme Interaction and Pharmacokinetic Studies

Understanding how a compound interacts with metabolic enzymes is critical for its development as a drug. The pyridine nucleus is a known feature in molecules that interact with key enzyme systems, particularly Cytochrome P450.

Cytochrome P450 Enzyme Inhibition Profiling

The Cytochrome P450 (CYP) family of enzymes is central to drug metabolism and the clearance of foreign compounds from the body. sigmaaldrich.com Inhibition of these enzymes can lead to altered drug metabolism and potential drug-drug interactions, making CYP inhibition profiling an essential step in drug discovery. nih.gov

The pyridine ring is recognized as a chemical scaffold that can be prevalent in compounds that inhibit CYP enzymes. sigmaaldrich.com Specifically, the pyridine scaffold has been associated with the inhibition of CYP3A4, the most abundant CYP isoform in the human liver. sigmaaldrich.com

Studies on specific CYP isoforms, such as CYP2J2, which is prominently expressed in cardiac tissue, have evaluated the inhibitory potential of various compounds, including some that contain a pyridine ring as part of a larger structure. For instance, terfenadine (B1681261) and astemizole, both of which contain pyridine moieties, were shown to inhibit CYP2J2 activity. nih.gov While 2-Pyridinemethanol hydrochloride itself was not tested in this study, the findings support the principle that pyridine-containing structures can interact with and inhibit CYP enzymes. This highlights the importance of screening any new pyridine derivative for its potential to inhibit various CYP isoforms to predict its pharmacokinetic behavior and potential for drug interactions.

Table 4: Chemical Scaffolds Associated with Cytochrome P450 Inhibition

This table lists common chemical structures identified in a library of pharmacologically active compounds that are known to inhibit major CYP isoforms. sigmaaldrich.com

| Scaffold | Associated CYP Isoform(s) |

| Benzodioxolane | CYP3A4 |

| Piperizine | CYP3A4 |

| Pyridine | CYP3A4 |

| Pyrrole | CYP2C9, CYP2C19, CYP3A4 |

| Imidazole | CYP2C9, CYP2C19 |

| Thiophene (B33073) | General CYP Inhibition |

| Pyrazine | General CYP Inhibition |

| Oxolane | Less likely to cause inhibition |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 2-Pyridinemethanol (B130429) hydrochloride. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing detailed information about its electronic and nuclear environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2-Pyridinemethanol hydrochloride in solution. It provides information on the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the proton signals are influenced by the electron-withdrawing nature of the protonated pyridinium (B92312) ring. This results in a downfield shift of the aromatic protons compared to the free base, 2-pyridinemethanol. The formation of the hydrochloride salt leads to a notable downfield shift for all ring protons due to the increased positive charge on the nitrogen atom, which deshields the adjacent protons. chemspider.com The methylene (B1212753) protons of the hydroxymethyl group also exhibit a characteristic chemical shift.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.5-8.8 | Doublet | ~5-6 |

| H-4 | ~8.0-8.3 | Triplet | ~7-8 |

| H-5 | ~7.6-7.9 | Triplet | ~6-7 |

| H-3 | ~7.5-7.8 | Doublet | ~7-8 |

| -CH₂- | ~4.8-5.0 | Singlet | N/A |

| -OH | Variable | Broad Singlet | N/A |

| N-H | Variable | Broad Singlet | N/A |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridinium ring in this compound are deshielded and appear at higher chemical shifts compared to benzene (B151609) due to the electronegativity of the nitrogen atom. The C-2 and C-6 carbons, being closest to the protonated nitrogen, are the most downfield. The hydroxymethyl carbon (-CH₂OH) appears in the aliphatic region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment of proton and carbon signals. wikipedia.orgcolumbia.edu

COSY spectra would reveal correlations between adjacent protons, for instance, between H-3 and H-4, and between H-4 and H-5, confirming their connectivity within the pyridinium ring. ptfarm.pl

HSQC experiments correlate directly bonded proton and carbon atoms. wikipedia.orgcolumbia.eduucr.edu This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the ring and the hydroxymethyl group. nih.govresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the pyridinium ion would also appear in this region. C-H stretching vibrations of the aromatic ring are expected around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed around 1050-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric ring breathing mode of the pyridine (B92270) ring is a particularly characteristic and intense band.

Interactive Vibrational Spectroscopy Data Table

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | ~3300 | Weak | Broad, Strong (IR) |

| N-H Stretch | ~3200 | Weak | Broad, Medium (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Medium |

| C=C, C=N Ring Stretch | 1600-1450 | 1600-1450 | Strong |

| Ring Breathing | Weak/Absent | ~1000 | Strong (Raman) |

| C-O Stretch | ~1030 | Weak | Strong (IR) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org

For this compound, the molecular ion peak [M]⁺ would correspond to the free base, 2-pyridinemethanol, with a mass of 109.13 g/mol . sigmaaldrich.com The hydrochloride is typically not observed directly. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the pyridine ring. A prominent fragment would be the pyridinium cation itself.

Direct Analysis in Real Time - Time of Flight Mass Spectrometry (DART-TOF-MS): DART-MS is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. nih.gov This technique would be suitable for the rapid analysis of this compound. In DART-MS, the sample would be exposed to a stream of excited gas (typically helium or nitrogen), leading to the formation of protonated molecules of the analyte. nih.govresearchgate.net The high-resolution nature of TOF-MS allows for accurate mass measurements, confirming the elemental composition of the parent ion and its fragments. waters.com

Expected Fragmentation Pattern

| Fragment | m/z | Possible Structure |

| [M+H]⁺ | 110 | Protonated 2-Pyridinemethanol |

| [M]⁺ | 109 | 2-Pyridinemethanol radical cation |

| [M-H]⁺ | 108 | |

| [M-CH₂OH]⁺ | 78 | Pyridine radical cation |

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinium ring in this compound contains π electrons and is expected to exhibit absorption bands in the ultraviolet region. Typically, pyridine and its derivatives show a strong π → π* transition at around 200-220 nm and a weaker n → π* transition at around 250-270 nm. The protonation of the nitrogen atom to form the hydrochloride salt can cause a slight shift in the position and intensity of these absorption bands.

Chiroptical Methods (Circular Dichroism): Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD spectrum. acs.orgresearchgate.net A CD signal could only be induced if the molecule were placed in a chiral environment, for example, by forming a complex with a chiral host molecule. researchgate.netacs.org

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of polar compounds like this compound. researchgate.netnih.gov A C18 column would typically be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the buffer helps to ensure that the pyridinium ion remains in its protonated form, leading to consistent retention times. ptfarm.pl UV detection at a wavelength corresponding to one of the absorption maxima of the pyridinium ring (e.g., ~260 nm) would be suitable for quantification.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of 2-Pyridinemethanol, although derivatization might be necessary to improve its volatility and thermal stability, especially for the hydrochloride salt. amerigoscientific.comosha.govyoutube.com The free base, 2-pyridinemethanol, is a liquid and can be analyzed directly. A polar capillary column would be appropriate for the separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying it in various matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of 2-Pyridinemethanol from its impurities is achieved based on their differential partitioning between the two phases.

Several studies have developed and validated HPLC methods for pyridine derivatives. For instance, a validated RP-HPLC method was established for a pyridine derivative using a C18 column and a mobile phase of acetonitrile and phosphate buffer, with UV detection. pensoft.net The development of such methods involves optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to achieve the best separation. pensoft.netresearchgate.net For pyridine compounds, which can be hydrophilic, mixed-mode chromatography can also be employed to achieve good peak shape and resolution without the need for ion-pairing reagents, making the method compatible with mass spectrometry (MS) detection. helixchrom.com

A typical HPLC method for a pyridine-containing compound might involve a C18 column and a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile. ptfarm.plnih.gov Detection is commonly performed using a UV detector at a wavelength where the pyridine moiety exhibits strong absorbance, such as around 225 nm or 239 nm. pensoft.netptfarm.pl The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its accuracy, precision, linearity, and robustness for its intended purpose. researchgate.netresearchgate.net

Below is an interactive table summarizing typical parameters for the HPLC analysis of pyridine derivatives.

| Parameter | Typical Value / Type | Purpose |

| Chromatography Mode | Reversed-Phase (RP-HPLC) | Separation of non-volatile compounds based on polarity. |

| Stationary Phase | Octadecylsilane (C18) | Provides a non-polar surface for interaction. ptfarm.pl |

| Mobile Phase | Acetonitrile / Phosphate or Acetate Buffer | Elutes the compound from the column; buffer controls pH. ptfarm.plnih.govnih.gov |

| Elution Mode | Isocratic | Maintains a constant mobile phase composition for consistent separation. pensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. pensoft.netnih.govnih.gov |

| Column Temperature | 30 °C | Ensures reproducibility of retention times. pensoft.net |

| Detection | UV Spectrophotometry (e.g., 225 nm, 239 nm) | Quantifies the compound based on its absorbance of UV light. pensoft.netptfarm.pl |

| Internal Standard | Phenacetin (example) | Used for improving the precision of quantitative analysis. ptfarm.pl |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a salt, has low volatility and is not suitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

The hydroxyl group (-OH) in 2-Pyridinemethanol can be converted into a less polar, more volatile ether or ester group. A common derivatization reaction is O-acetylation, where the hydroxyl group reacts with an acetylating agent to form an acetyl derivative. This process significantly increases the volatility of the analyte, making it amenable to GC analysis. sigmaaldrich.com

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of column is critical; a non-polar or medium-polarity column is often used for such analyses. nih.gov A Flame Ionization Detector (FID) is commonly employed for detection due to its high sensitivity to organic compounds. osha.gov For more definitive identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides structural information about the separated components. researchgate.net

The development of a GC method for a derivatized compound involves optimizing the derivatization reaction conditions and the GC parameters, such as the temperature program, carrier gas flow rate, and injection technique. sigmaaldrich.comresearchgate.net

The following table outlines a general procedure for the GC analysis of 2-Pyridinemethanol.

| Step | Description | Example Conditions |

| 1. Derivatization | Conversion of the hydroxyl group to a more volatile group (e.g., O-acetyl derivative). | Reaction with acetic anhydride (B1165640) in the presence of a catalyst. |

| 2. GC Column | A capillary column with a suitable stationary phase for separation. | Non-polar polydimethylsiloxane (B3030410) (e.g., OV1) or medium-polarity phase. nih.gov |

| 3. Carrier Gas | An inert gas that carries the sample through the column. | Helium or Nitrogen. sigmaaldrich.com |

| 4. Temperature Program | A specific temperature gradient to elute compounds. | e.g., Start at 50°C, ramp to 250°C. |

| 5. Injection | Introduction of the sample into the hot injector port. | Split or splitless injection. sigmaaldrich.com |

| 6. Detection | A detector to measure the eluted components. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). osha.govresearchgate.net |

Development of this compound as Analytical Standards

The reliability of any quantitative analysis depends on the availability of high-purity analytical standards. This compound can be developed and used as a primary or secondary analytical standard for various applications, including the quality control of pharmaceuticals where it might be a starting material, intermediate, or impurity.

An analytical standard is a substance of high purity and well-defined properties used to calibrate analytical instruments and validate analytical methods. Pharmaceutical secondary standards are certified reference materials that are qualified against a primary reference standard, such as one from the United States Pharmacopeia (USP). reagecon.com

For this compound to be used as an analytical standard, its purity must be rigorously established using multiple analytical techniques, such as HPLC for organic purity, Karl Fischer titration for water content, and thermogravimetric analysis for residual solvents. Its identity is confirmed using spectroscopic methods like NMR, IR, and MS.

Suppliers of chemical standards offer products like 2-Pyridinemethanol with certified purity, making them suitable for use as reference materials in analytical laboratories. sigmaaldrich.compharmaffiliates.comscbt.com These standards are essential for the accurate quantification of related substances in drug products and for ensuring that the levels of impurities are within the limits set by regulatory bodies like the ICH. researchgate.net The use of a well-characterized standard of this compound ensures the accuracy and comparability of analytical results across different laboratories.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. fabad.org.tr This method is crucial for understanding the binding mechanism and for virtual screening of potential drug candidates.

While specific molecular docking studies on 2-Pyridinemethanol (B130429) hydrochloride are not extensively documented in publicly available literature, research on structurally related pyridine (B92270) derivatives provides a framework for predicting its binding affinities and modes. For instance, molecular docking studies on other pyridine-containing compounds have been used to predict their binding energies and interaction patterns with various biological targets. These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For 2-Pyridinemethanol, the hydroxyl and pyridine nitrogen atoms are predicted to be key sites for hydrogen bonding within a receptor's active site.

In a study on pyridin-2-yl-carbamodithioates, molecular docking was used to investigate the binding affinity of these compounds in the catalytic pocket of the E. coli MurD enzyme. fabad.org.tr The results indicated that van der Waals energy was the primary driving force for the binding of these compounds. fabad.org.tr

| Compound Class | Target | Key Predicted Interactions | Reference |

| Pyridin-2-yl-carbamodithioates | E. coli MurD enzyme | Van der Waals forces | fabad.org.tr |

| Pyridine derivatives | EGFR Kinase | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Dihydropyridine hybrids | Various bacterial and fungal proteins | Hydrogen bonds | nih.gov |

| Pyridine-pyrazole hybrids | Bacterial and fungal targets | Hydrogen bonds | mdpi.com |

This table presents data on related pyridine derivatives to infer potential interactions of 2-Pyridinemethanol hydrochloride.

Multidrug Resistance (MDR) Genes: Multidrug resistance is a significant challenge in chemotherapy, often mediated by efflux pumps encoded by MDR genes. In silico screening of small molecules is a common strategy to identify potential inhibitors of these pumps. While direct screening of this compound against specific MDR proteins is not widely reported, studies on other heterocyclic compounds have demonstrated the utility of this approach. For example, computational studies on pyridine derivatives have been conducted to assess their potential as inhibitors of efflux pumps in bacteria. nih.gov

Penicillin-Binding Protein 1b (PBP 1b): PBPs are crucial enzymes in bacterial cell wall synthesis and are primary targets for β-lactam antibiotics. Molecular docking can be employed to screen compounds for their ability to bind to and inhibit PBPs. Although specific docking studies of this compound against PBP 1b are not readily available, research on other small molecules targeting PBPs, including PBP1b from Streptococcus pneumoniae, highlights the potential for identifying novel inhibitors through in silico methods. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are often employed for this purpose.

For the related compound 2,6-pyridinedimethanol, DFT and B3LYP methods with a 6–311++G (d,p) basis set have been used to analyze its molecular structure. The theoretical results for its geometrical characteristics and spectra were found to be in close agreement with experimental data. Such calculations can provide insights into the electronic distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound, which are crucial for understanding its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, while molecular dynamics (MD) simulations provide a view of the dynamic evolution of the molecule's structure over time. These methods are critical for understanding how a molecule might adapt its shape to fit into a receptor's binding site.

While specific MD simulation studies for this compound are not extensively published, the general methodology is well-established. MD simulations can reveal the flexibility of the hydroxymethyl side chain and the pyridine ring, providing a dynamic picture of the molecule's conformational landscape. This information is valuable for refining the results of molecular docking studies.

Reaction Pathway Modeling and Energy Landscapes

Computational methods can be used to model chemical reactions, elucidating the step-by-step mechanism and the energy changes that occur along the reaction pathway. This is valuable for optimizing synthetic routes and understanding reaction kinetics.

The synthesis of 2-Pyridinemethanol has been described in patents, often starting from 2-picoline. google.com A typical synthetic route involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement and hydrolysis. Computational modeling can be applied to each of these steps to calculate the activation energies of transition states and the energies of intermediates, thereby constructing a detailed energy landscape of the reaction. This can help in understanding the feasibility of different synthetic pathways and in identifying potential side reactions.

A patented synthesis method involves the following steps:

Oxidation of 2-picoline with hydrogen peroxide in glacial acetic acid to yield 2-picoline N-oxide. google.com

Reaction of 2-picoline N-oxide with acetic anhydride (B1165640) to form acetic acid-2-pyridine methyl ester. google.com

Hydrolysis of the ester with sodium hydroxide (B78521) to produce 2-Pyridinemethanol. google.com

Computational analysis of such a pathway would involve modeling the transition states and intermediates for each of these transformations.

Predictive Modeling for Biological Activity and Drug-Like Properties

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, is a cornerstone of modern in silico drug design.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridine derivatives, QSAR studies have been successfully applied to predict their antimicrobial and antitubercular activities. nih.govresearchgate.net These models help in designing new derivatives with potentially enhanced activity by identifying key structural features that influence biological response. A 2D-QSAR model for nicotinic acid hydrazone derivatives showed that certain substitutions on the benzylidene motif were crucial for potent antibacterial and antifungal activity. nih.gov

ADMET and Drug-Likeness: In silico tools are widely used to predict the pharmacokinetic and toxicological properties of compounds at an early stage of drug discovery. nih.govresearchgate.net For 2-Pyridinemethanol and its derivatives, parameters such as solubility, permeability, metabolic stability, and potential toxicity can be estimated using various computational models. These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities that may hinder its development as a therapeutic agent. For instance, in silico ADME prediction has been performed for various pyrimidine (B1678525) and pyridine derivatives to evaluate their potential as drug candidates. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on developing greener and more efficient methodologies. Future research into the synthesis of 2-pyridinemethanol (B130429) will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Current methods for synthesizing 2-pyridinemethanol often start from 2-picoline. google.comgoogle.com One patented method involves the oxidation of 2-picoline using hydrogen peroxide in an acidic medium to form 2-pyridine nitric oxide. This intermediate is then acylated with acetic anhydride (B1165640) and subsequently hydrolyzed to yield 2-pyridinemethanol. google.com This process is highlighted for its use of a milder oxidant (hydrogen peroxide) and for achieving a high total recovery rate, making it suitable for industrial-scale production. google.comgoogle.com

Future research will likely build upon these principles, aiming to further enhance the sustainability of the process. Key areas of exploration include:

Green Catalysis: The development and implementation of novel, reusable catalysts to improve reaction efficiency and selectivity while minimizing waste. nih.govresearchgate.net

Alternative Solvents: Investigating the use of environmentally benign solvents to replace traditional organic solvents like glacial acetic acid. nih.govresearchgate.net

Flow Chemistry: Adapting synthetic processes to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

One-Pot Reactions: Designing multi-component, one-pot reactions to reduce the number of intermediate separation and purification steps, thereby saving time, energy, and materials. nih.govresearchgate.net

| Aspect | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Petroleum-based | Bio-based feedstocks, recycled materials |

| Catalysts | Homogeneous, often heavy-metal based | Heterogeneous, reusable, biocatalysts nih.govresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids nih.govresearchgate.net |

| Energy Input | High-temperature reflux | Microwave irradiation, ultrasonic energy nih.govresearchgate.net |

| Process | Batch processing | Continuous flow, one-pot synthesis nih.govresearchgate.net |

Design and Synthesis of Advanced Functionalized Derivatives

The 2-pyridinemethanol core structure is an ideal scaffold for the synthesis of advanced functionalized derivatives. The hydroxyl group and the pyridine ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of molecular properties for specific applications.

Research has already demonstrated the synthesis of novel derivatives, such as 2-(pyridin-2-yl) pyrimidine (B1678525) compounds, which show potential biological activities. mdpi.com Future work will expand on this by systematically modifying the 2-pyridinemethanol backbone to create libraries of new compounds. Key strategies will involve:

Esterification and Etherification: Modifying the hydroxyl group to create esters and ethers with varied chain lengths and functionalities, which can alter solubility, stability, and biological interactions.

Ring Substitution: Introducing different functional groups (e.g., halogens, alkyls, aryls) onto the pyridine ring to modulate electronic properties and steric hindrance.

Coordination Chemistry: Utilizing the nitrogen atom of the pyridine ring to form coordination complexes with various metal ions, leading to materials with unique catalytic, magnetic, or optical properties.

The synthesis of these derivatives will enable exploration into new chemical spaces, potentially yielding compounds with enhanced efficacy for applications in medicine, agriculture, and materials science. nih.gov

Expansion of Applications in Targeted Drug Delivery Systems

The development of smart drug delivery systems that can transport therapeutic agents directly to diseased cells is a major goal in modern medicine. nih.gov Pyridine-containing polymers have shown significant promise in this area due to their pH-responsive nature. nih.gov The pyridine nitrogen atom can be protonated at lower pH values, such as those found in tumor microenvironments or within endosomes, leading to a change in the polymer's structure and the release of an encapsulated drug.

Future research will focus on leveraging the 2-pyridinemethanol hydrochloride structure to create sophisticated drug delivery vehicles. nih.gov This could involve:

Polymer Synthesis: Using 2-pyridinemethanol derivatives as monomers for the synthesis of novel pH-sensitive block copolymers. These polymers can self-assemble into nanostructures like micelles or vesicles that encapsulate hydrophobic drugs. nih.gov For example, systems based on poly(2-vinyl pyridine) have been shown to form "frozen-in" micelles that can effectively load and release drugs like curcumin (B1669340) and 5-fluorouracil (B62378) in a pH-dependent manner. nih.gov

Dendrimer Construction: Building highly branched, well-defined dendrimers from 2-pyridinemethanol units. Dendrimers offer a high surface area for attaching both targeting ligands and drug molecules, creating a multifunctional delivery platform. nih.gov

Conjugation to Biomolecules: Covalently linking 2-pyridinemethanol derivatives to targeting moieties such as antibodies or polysaccharides. nih.govmdpi.com This strategy combines the pH-responsive release mechanism with active targeting to enhance specificity and reduce off-target effects. mdpi.com

| Platform Type | Key Feature | Mechanism of Action | Potential Application |

|---|---|---|---|

| pH-Sensitive Micelles | Self-assembles from block copolymers | Core swells/disassembles at low pH, releasing drug nih.gov | Targeted cancer therapy |

| Functionalized Dendrimers | Highly branched, monodisperse structure | Interior can encapsulate drugs; surface can be functionalized for targeting nih.gov | Combination therapy, theranostics |

| Bioconjugates | Attached to a targeting biomolecule | Actively targets specific cell receptors; pH-sensitive linker releases drug mdpi.com | Highly specific immunotherapy or chemotherapy |